3,6-bis(4,5-dihydro-1H-imidazol-2-yl)-9H-carbazole
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Overview
Description
3,6-bis(4,5-dihydro-1H-imidazol-2-yl)-9H-carbazole is a compound that belongs to the class of imidazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science
Preparation Methods
The synthesis of 3,6-bis(4,5-dihydro-1H-imidazol-2-yl)-9H-carbazole typically involves the condensation of carbazole with imidazole derivatives under specific reaction conditions. One common method includes the use of a catalyst to facilitate the reaction, often under reflux conditions with a suitable solvent. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the compound .
Chemical Reactions Analysis
3,6-bis(4,5-dihydro-1H-imidazol-2-yl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3,6-bis(4,5-dihydro-1H-imidazol-2-yl)-9H-carbazole has several scientific research applications:
Chemistry: It is used in the synthesis of fluorescent materials and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 3,6-bis(4,5-dihydro-1H-imidazol-2-yl)-9H-carbazole involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, thereby exerting its effects. The pathways involved may include signal transduction pathways and other cellular processes .
Comparison with Similar Compounds
3,6-bis(4,5-dihydro-1H-imidazol-2-yl)-9H-carbazole can be compared with other imidazole derivatives, such as:
2-(aryloxy)-3-(4,5-diaryl)-1H-imidazol-2-yl)quinolines: These compounds also exhibit fluorescent properties and are used in similar applications.
Triphenylamine-imidazole derivatives: Known for their strong fluorescence and use in optoelectronic devices.
Properties
CAS No. |
200205-80-7 |
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Molecular Formula |
C18H17N5 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
3,6-bis(4,5-dihydro-1H-imidazol-2-yl)-9H-carbazole |
InChI |
InChI=1S/C18H17N5/c1-3-15-13(9-11(1)17-19-5-6-20-17)14-10-12(2-4-16(14)23-15)18-21-7-8-22-18/h1-4,9-10,23H,5-8H2,(H,19,20)(H,21,22) |
InChI Key |
XDNFQANLIVTZPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C2=CC3=C(C=C2)NC4=C3C=C(C=C4)C5=NCCN5 |
Origin of Product |
United States |
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